BenchChemオンラインストアへようこそ!

APY29

Unfolded Protein Response IRE1α Allostery XBP1 Splicing

APY29 is the validated Type I IRE1α kinase inhibitor for dissecting the Unfolded Protein Response. Unlike Type II inhibitors (e.g., KIRA6) that silence both kinase and RNase, or direct RNase inhibitors like 4μ8c that block downstream signaling, APY29 uniquely inhibits autophosphorylation (IC50=280 nM) while allosterically activating the RNase domain (EC50=460 nM). This dual activity enables activation of the protective IRE1α-XBP1s axis without global ER stress, making it essential for mutant rescue (P830L) and co-crystallization studies. Order high-purity APY29 as your benchmark Type I modulator.

Molecular Formula C17H16N8
Molecular Weight 332.4 g/mol
Cat. No. B605552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPY29
SynonymsAPY29;  APY-29;  APY 29.
Molecular FormulaC17H16N8
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)N=CN5
InChIInChI=1S/C17H16N8/c1-2-10(1)13-8-16(25-24-13)22-15-5-6-18-17(23-15)21-11-3-4-12-14(7-11)20-9-19-12/h3-10H,1-2H2,(H,19,20)(H3,18,21,22,23,24,25)
InChIKeyWJNBSTLIALIIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

APY29 Chemical Probe: An ATP-Competitive, Allosteric Modulator of IRE1α for Unfolded Protein Response Research


APY29 (CAS 1216665-49-4) is a small molecule ATP-competitive inhibitor of the Inositol-Requiring Enzyme 1 alpha (IRE1α) kinase domain [1]. It functions as an allosteric modulator, binding to the ATP-binding pocket of IRE1α to inhibit its autophosphorylation with an IC50 of 280 nM, while simultaneously acting as a slight activator of its adjacent endoribonuclease (RNase) domain (EC50 = 460 nM) [1]. This unique dual-modulatory effect allows for the pharmacological dissection of the Unfolded Protein Response (UPR) signaling pathway, distinguishing it from other IRE1α inhibitors that solely block either kinase or RNase activity.

Why APY29's Dual Kinase/RNase Modulation Cannot Be Substituted with Other IRE1 Pathway Inhibitors


IRE1α is a bifunctional enzyme with distinct kinase and RNase domains, and its pharmacological modulation is highly dependent on the class of inhibitor used [1]. Simply selecting any IRE1 inhibitor for an experiment can produce confounding or opposite results due to divergent effects on its enzymatic activities. For instance, APY29 (a Type I kinase inhibitor) stabilizes an active kinase conformation that allosterically activates the RNase domain, whereas Type II inhibitors like KIRA6 or compound 3 stabilize an inactive conformation that attenuates RNase activity [1]. Furthermore, direct RNase active-site inhibitors like 4μ8c and STF-083010 block the pathway's downstream signaling without the complex upstream allosteric effects of APY29 [2]. The quantitative differences outlined in Section 3 demonstrate why APY29 is an indispensable tool for studies requiring the specific activation of the IRE1α-XBP1s axis while inhibiting kinase autophosphorylation.

Quantitative Evidence for APY29's Differentiated Modulation of IRE1α


APY29 (Type I Inhibitor) Divergently Activates IRE1α RNase Compared to Type II Inhibitors Which Attenuate It

APY29, a Type I kinase inhibitor, binds the ATP-binding site and stabilizes an active kinase conformation, leading to a concentration-dependent activation of IRE1α RNase-mediated XBP1 mRNA splicing. In a direct head-to-head comparison in INS-1 cells under ER stress (induced by 6 nM thapsigargin), co-treatment with APY29 at 20 µM increased the ratio of spliced XBP1 (XBP1S) to total XBP1 to approximately 0.8, whereas the Type II inhibitor compound 3 reduced this ratio to below 0.2 at the same concentration [1]. This demonstrates that two ATP-competitive inhibitors targeting the same site can exert opposite effects on the downstream RNase activity based on the conformation they stabilize.

Unfolded Protein Response IRE1α Allostery XBP1 Splicing

APY29 Rescues RNase Activity in a Kinase-Dead IRE1α Mutant (P830L), Unlike Other Activators

APY29 possesses the unique ability to enhance the oligomeric state and rescue RNase activity of the kinase-dead IRE1α P830L mutant . In a study using Ire1-/- MEFs reconstituted with the kinase-inactive P830L IRE1, treatment with 10 µM APY29 for 4 hours led to a measurable increase in Xbp1s mRNA, restoring its ability to cleave the substrate XBP1 to about 60% of the levels observed for wild-type IRE1α [1]. This property is not shared by other IRE1 activators that require an intact kinase domain to function.

IRE1α Kinase-Independent Activation Allosteric Modulation Mutant Rescue

APY29's Activation of IRE1α RNase is Magnesium-Independent, Distinguishing It from ADP-Mediated Activation

A crystallographic and enzymatic study demonstrated a key mechanistic difference in how APY29 activates the IRE1α RNase domain. While activation of the RNase by ADP is dependent on the chelation of a magnesium ion (Mg²⁺) at the active site, APY29 activates the RNase through a distinct allosteric mechanism that does not require magnesium chelation [1]. Experiments showed that chelation of magnesium inhibits Ire1 RNase in the presence of 2 mM ADP, but not in the presence of 100 µM APY29 [1]. This provides direct biochemical evidence that APY29 induces a unique conformational state in the kinase domain, different from that induced by endogenous nucleotides, which is responsible for its divergent RNase activation.

IRE1α Crystallography Enzyme Kinetics ATP-Binding Site

APY29 is a Potent Type I Kinase Inhibitor, with Superior Autophosphorylation Inhibition Compared to KIRA6

APY29 is a potent inhibitor of IRE1α autophosphorylation, a key step in the canonical activation of the UPR. Its reported IC50 for inhibiting IRE1α autophosphorylation in a cell-free assay is 280 nM [1]. In a direct cross-study comparison, this is approximately 2-fold more potent than the advanced Type II IRE1α RNase kinase inhibitor KIRA6, which has a reported IC50 of 0.6 µM (600 nM) [2]. While this difference may not fully account for functional divergence, it highlights the distinct binding characteristics and potency profile of a Type I inhibitor at the kinase active site.

Kinase Inhibition IRE1α Autophosphorylation Type I Inhibitor

Primary Research and Industrial Applications for APY29


Dissecting Kinase-Dependent vs. Kinase-Independent IRE1α Signaling

Researchers seeking to uncouple the kinase and RNase functions of IRE1α require a tool like APY29. Its ability to rescue RNase activity in the kinase-dead P830L mutant, as detailed in Section 3, makes it essential for experiments designed to identify and characterize cellular processes that are driven by IRE1α's RNase activity in the absence of its autophosphorylation [1]. Using a Type II inhibitor or a direct RNase inhibitor like 4μ8c would not allow for this specific experimental dissection.

Activating the IRE1α-XBP1s Axis to Study Adaptive UPR

To study the protective or adaptive roles of the IRE1α-XBP1s pathway, a selective activator is needed. As demonstrated by its ability to increase XBP1 splicing by over 4-fold compared to Type II inhibitors, APY29 is the validated tool for pharmacologically inducing this specific branch of the UPR in the absence of global ER stress [1]. This is particularly relevant in disease models where boosting the adaptive capacity of the ER is hypothesized to be beneficial, such as in certain neurodegenerative or metabolic disorders.

Crystallographic and Biophysical Studies of IRE1α Conformational States

Structural biologists investigating the conformational dynamics of the IRE1α kinase-RNase module will find APY29 to be a crucial reagent. Its magnesium-independent, allosteric activation of the RNase domain is a direct result of stabilizing a specific active-like conformation of the kinase domain [1]. Co-crystallization or biophysical assays with APY29 allow for the capture and study of this unique 'DFG-in, αC-helix in' active state, which is distinct from the states induced by Type II inhibitors or endogenous ligands like ADP•Mg²⁺ [1].

Validating IRE1α as a Target in High-Throughput Screening (HTS) Assays

In drug discovery campaigns targeting the UPR, APY29 serves as a critical reference compound. Its well-characterized dual activity (kinase inhibition IC50 = 280 nM; RNase activation EC50 = 460 nM) provides a benchmark for both the potency and the functional profile expected from a Type I IRE1α modulator [1]. Screens designed to identify novel IRE1α modulators can use APY29 as a positive control for the kinase-inhibiting/RNase-activating phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for APY29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.